molecular formula C24H48O2 B1593889 Docosyl acetate CAS No. 822-26-4

Docosyl acetate

Cat. No. B1593889
CAS RN: 822-26-4
M. Wt: 368.6 g/mol
InChI Key: AWYRDXDPCQRJHE-UHFFFAOYSA-N
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Description

Docosyl acetate (DA) is a chemical compound that has been widely studied for its potential applications in various scientific fields. DA is a colorless liquid that has a low vapor pressure and low solubility in water. It is a derivative of docosanol, a saturated fatty alcohol found in beeswax and some other natural sources. It is a relatively new compound that has been studied for its potential applications in many areas, such as synthesis, scientific research, and mechanism of action.

Scientific Research Applications

Controlled-Release Formulations in Agriculture

Docosyl acetate has been utilized in the development of alginate-bentonite-based hydrogels for controlled-release formulations (CRFs). These hydrogels are designed to release volatile compounds like Docosyl acetate, which are used in insect sex pheromones, in a controlled manner. This application is particularly beneficial in agricultural biological control programs , where the steady release of pheromones can help in managing pest populations effectively .

Encapsulation Efficiency Improvement

Research has shown that the encapsulation efficiency of Docosyl acetate increases with the alginate/bentonite ratio. This finding is crucial for optimizing the preparation of CRFs, ensuring that a higher percentage of the active compound is delivered to the target site. The improved encapsulation efficiency can lead to more effective use of the compound in various applications, including pest control and possibly drug delivery .

Volatilization Kinetics

Docosyl acetate’s release profile has been studied in both laboratory and field experiments. The kinetics of volatilization are important to understand how the compound disperses over time. The research indicates that formulations with a higher bentonite content show a linear relationship between the release percentage and the amount of bentonite, which can be leveraged to control the release rate of the compound in practical applications .

Non-Fickian Transport Mechanism

The release process of Docosyl acetate from alginate-based hydrogels follows a non-Fickian or anomalous transport mechanism, as indicated by the diffusional exponent obtained from the Ritger and Peppas model. This suggests that both diffusion and swelling control the release of the compound, which is a valuable insight for designing CRFs with desired release characteristics .

and a molecular weight of 368.6367, has been characterized in terms of its chemical structure and properties. .

Commercial Availability for Research

Behenyl acetate is available for purchase as a research-grade lipid, which indicates its relevance and utility in scientific studies. Researchers can obtain this compound to explore its applications in lipid research, which may include studying cell membranes, lipid-protein interactions, and the development of lipid-based drug delivery systems .

properties

IUPAC Name

docosyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H48O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-24(2)25/h3-23H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYRDXDPCQRJHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80231613
Record name 1-Docosanol, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80231613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Docosyl acetate

CAS RN

822-26-4
Record name 1-Docosanol, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Docosanol, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80231613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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